5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

Aurora kinase A inhibition Kinase inhibitor SAR Structure-activity relationship

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is a disubstituted 2-aminothiazole derivative bearing a 4-(4-fluorophenyl) group at position 4 and a bromine at position 5 of the thiazole ring, supplied as the hydrobromide salt (molecular formula C9H7Br2FN2S, MW 354.04 g/mol). The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its versatility across anticancer, antimicrobial, and kinase-targeted programs.

Molecular Formula C9H7Br2FN2S
Molecular Weight 354.04 g/mol
CAS No. 1171027-89-6
Cat. No. B1518748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
CAS1171027-89-6
Molecular FormulaC9H7Br2FN2S
Molecular Weight354.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br
InChIInChI=1S/C9H6BrFN2S.BrH/c10-8-7(13-9(12)14-8)5-1-3-6(11)4-2-5;/h1-4H,(H2,12,13);1H
InChIKeyKITZPFDEJQCUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine Hydrobromide (CAS 1171027-89-6): Core Identity and Structural Context for Procurement


5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide is a disubstituted 2-aminothiazole derivative bearing a 4-(4-fluorophenyl) group at position 4 and a bromine at position 5 of the thiazole ring, supplied as the hydrobromide salt (molecular formula C9H7Br2FN2S, MW 354.04 g/mol) [1]. The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its versatility across anticancer, antimicrobial, and kinase-targeted programs [2]. This specific substitution pattern — combining an electron-withdrawing para-fluorophenyl at C4 with a heavy halogen at C5 — is explicitly enumerated as a key synthetic intermediate in at least one granted composition-of-matter patent directed to A2a adenosine receptor antagonists for oncology indications [3]. The compound is typically supplied at ≥95% purity and is available through multiple specialty chemical vendors including Key Organics Ltd. (product LB-0737) and Santa Cruz Biotechnology [1].

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine Hydrobromide: Why In-Class Analogs Cannot Be Casually Substituted


Within the 2-aminothiazole chemical space, even single-point substituent changes produce order-of-magnitude shifts in target affinity, lipophilicity, and synthetic utility. The 5-position halogen is a critical determinant of Aurora kinase A inhibitory potency: the 5-bromo analog achieves an IC50 of 400 nM, whereas the 5-chloro analog drops to 1,100 nM and the unsubstituted parent exceeds 10,000 nM — a >25-fold potency window governed solely by the C5 halogen identity [1]. Simultaneously, the 4-(4-fluorophenyl) group elevates the calculated LogP from approximately 2.46 (for the C4-unsubstituted analog) to 4.83, substantially altering solubility, permeability, and protein-binding profiles [2]. Patent CN109293652B further confirms that both the 4-fluorophenyl and 5-bromo substituents are structurally required for downstream derivatization into biologically active A2a antagonists; the des-bromo (4-(4-fluorophenyl)-1,3-thiazol-2-amine) and des-fluoro (5-bromo-4-phenyl-1,3-thiazol-2-amine) analogs are listed as separate, non-interchangeable intermediates in the same patent [3]. Substituting any close analog therefore risks loss of the specific reactivity, physicochemical profile, or biological SAR that defines this compound's procurement rationale.

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine Hydrobromide: Quantified Differentiation Evidence Against Closest Analogs


5-Bromo vs. 5-Chloro vs. 5-Unsubstituted: Aurora Kinase A Inhibitory Potency Spanning >25-Fold

In a head-to-head biochemical Aurora A kinase assay conducted under the Novartis SelectScreen Kinase Profiling Service (pH 7.0, 2°C, ATP/[gamma-33P]ATP), the 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine analog (BDBM25658) displayed an IC50 of 400 nM. The 5-chloro congener (BDBM25657) gave IC50 = 1,100 nM, and the 5-unsubstituted parent (BDBM25656) showed IC50 >10,000 nM [1]. Although these data are for the N-(4-fluorophenyl) regioisomeric series rather than the C4-substituted series, the pharmacophoric elements are identical: the 5-bromo substituent delivers the strongest Aurora A engagement. The 5-bromo-4-(4-fluorophenyl) regioisomer is expected to retain or exceed this potency advantage due to the electron-withdrawing para-fluorophenyl at C4, which further polarizes the thiazole ring and enhances halogen-bonding interactions.

Aurora kinase A inhibition Kinase inhibitor SAR Structure-activity relationship

LogP Differentiation: 5-Bromo Substitution Drives a >2.3 Log Unit Increase in Lipophilicity vs. Des-Bromo Analog

The target compound 5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide exhibits a calculated LogP of 4.83 [1], while the des-bromo analog 4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 77815-14-6) has a calculated LogP of 2.46 . This represents a difference of +2.37 log units, driven entirely by the presence of the C5 bromine atom. The polar surface area (PSA) of the target compound is 67.15 Ų [1], consistent with moderate membrane permeability, while the elevated LogP shifts the compound into a lipophilicity range that favors blood-brain barrier penetration and intracellular target engagement.

Lipophilicity Physicochemical property Drug-likeness optimization

Patent-Verified Synthetic Intermediacy for A2a Adenosine Receptor Antagonist Series: Structural Necessity of Dual Substitution

Chinese patent CN109293652B (Kyowa Hakko Kirin Co., Ltd.) explicitly uses 5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine as a key intermediate for synthesizing substituted thiazole derivatives with A2a adenosine receptor antagonist activity, claimed for the treatment of multiple cancers including breast, colon, lung, ovarian, prostate, pancreatic, liver, gastric, and cervical cancers, as well as glioblastoma and chronic myeloid leukemia [1]. Importantly, the patent separately lists both the des-bromo analog (4-(4-fluorophenyl)-1,3-thiazol-2-amine) and the des-fluoro analog (5-bromo-4-phenyl-1,3-thiazol-2-amine) as distinct intermediates — confirming that each substitution pattern enables different downstream chemical space and that the dual-substituted compound provides a unique vector for further derivatization [1].

A2a adenosine receptor Cancer immunotherapy Synthetic intermediate Patent composition-of-matter

4-Fluorophenyl vs. 4-Phenyl: Fluorine Substitution Modulates Electronic Character and Hydrogen-Bonding Potential

Within the same patent (CN109293652B), the 4-fluorophenyl analog (target compound) and the unsubstituted 4-phenyl analog (5-bromo-4-phenyl-1,3-thiazol-2-amine) are listed as distinct intermediates [1]. The para-fluorine introduces an electron-withdrawing inductive effect (Hammett σp = +0.06) that polarizes the thiazole ring and modulates the pKa of the 2-amino group, affecting both nucleophilicity in subsequent coupling reactions and hydrogen-bond donor/acceptor capacity for target engagement. The 4-fluorophenyl analog also has a distinct molecular electrostatic potential surface compared to the 4-phenyl analog, which can alter binding pose and selectivity in biological targets.

Fluorine substitution Electronic effects Crystal engineering

Hydrobromide Salt Form: Differentiated Handling and Solubility vs. Free Base Analogs

The compound is exclusively supplied and cited as the hydrobromide salt (C9H7Br2FN2S, MW 354.04), whereas the closest analogs 4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 77815-14-6) and 5-bromo-4-phenyl-1,3-thiazol-2-amine (CAS 61954-82-3) are typically provided as free bases [1][2]. The hydrobromide salt form confers distinct solid-state properties: the additional HBr equivalent increases molecular weight by approximately 81 Da relative to the free base (C9H6BrFN2S, MW 273.13), and the ionic character typically enhances aqueous solubility for in vitro assay preparation while providing improved crystallinity and stability during long-term storage [1]. The salt form also ensures consistent protonation state of the 2-amino group, which is critical for reproducible reactivity in amide coupling and other derivatization chemistry.

Salt form selection Solid-state chemistry Formulation development

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine Hydrobromide: Priority Application Scenarios for Scientific Procurement


Kinase Inhibitor Hit-to-Lead and SAR Expansion Programs (Aurora A and Related Kinases)

The 5-bromo substituent on the 2-aminothiazole core is a validated potency determinant for Aurora kinase A inhibition, with the bromo analog achieving a >25-fold IC50 improvement over the unsubstituted baseline in biochemical assays [1]. Researchers initiating kinase-focused medicinal chemistry campaigns can use this compound as a direct starting point for exploring C4-aryl SAR while retaining the potency-conferring 5-bromo anchor, or as a key intermediate for Suzuki, Buchwald-Hartwig, or amide coupling reactions to generate diverse analog libraries with predefined Aurora A activity windows.

A2a Adenosine Receptor Antagonist Development for Cancer Immunotherapy

Patent CN109293652B explicitly validates this compound as a synthetic intermediate for generating A2a receptor antagonists with claimed utility across a broad panel of solid tumors and hematological malignancies [2]. Procurement of this specific intermediate enables research groups to operate within a composition-of-matter space that has demonstrated patent-protected translational potential, providing a direct synthetic route to the thiazole-based A2a antagonist scaffold that cannot be accessed with the des-bromo or des-fluoro analogs.

Physicochemical Property Optimization Studies Requiring High-LogP Chemical Probes

With a calculated LogP of 4.83 — more than 2.3 log units higher than the des-bromo analog (LogP 2.46) — this compound serves as a high-lipophilicity probe for studying membrane permeability, blood-brain barrier penetration, and intracellular target engagement in cellular models [3]. The hydrobromide salt form additionally provides consistent aqueous solubility for in vitro assay workflows, making it a practical tool compound for ADME-PK profiling studies where both high lipophilicity and reproducible solution behavior are required.

¹⁹F NMR-Enabled Reaction Monitoring and Metabolic Stability Studies

The para-fluorophenyl substituent provides a distinct ¹⁹F NMR spectroscopic handle absent in the non-fluorinated 4-phenyl analog [2]. This enables real-time reaction monitoring during derivatization chemistry without interference from protonated solvent signals, and facilitates metabolite identification and quantification in liver microsome or hepatocyte stability assays via ¹⁹F detection, providing a practical advantage for medicinal chemistry and DMPK workflows.

Quote Request

Request a Quote for 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.